molecular formula C28H27NO4S B281542 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide

Cat. No. B281542
M. Wt: 473.6 g/mol
InChI Key: FXEXUBGAJJPIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide, also known as TDBF-TMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide is not fully understood. However, it has been proposed that N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been shown to inhibit the activation of NF-κB and thereby suppress the production of pro-inflammatory cytokines. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, induce apoptosis in cancer cells, and protect neurons from oxidative stress-induced damage. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been found to exhibit antioxidant activity and has been shown to scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the study of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide. One direction is to further investigate its anti-inflammatory activity and its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide in vivo. Furthermore, the development of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide analogs with improved potency and selectivity may lead to the development of more effective therapeutics.

Synthesis Methods

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for synthesizing N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-boronic acid with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a palladium catalyst. This method has been found to be efficient and yields N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide in high purity.

Scientific Research Applications

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been found to exhibit anti-cancer activity and has been shown to induce apoptosis in cancer cells. Furthermore, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide has been found to exhibit neuroprotective activity and has been shown to protect neurons from oxidative stress-induced damage.

properties

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylbenzamide

InChI

InChI=1S/C28H27NO4S/c1-18-15-19(2)27(20(3)16-18)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h4-6,9-10,13-17H,7-8,11-12H2,1-3H3

InChI Key

FXEXUBGAJJPIOA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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